1-(m-Chlorophenyl)-3-(1-methyl-4-oxo-2-imidazolin-2-yl)urea monohydrate
Description
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate (CAS: 63540-28-3), also known as fenobam monohydrate, is a urea derivative with a molecular formula of C₁₁H₁₃ClN₄O₃ and a molecular weight of 284.7 g/mol . Its structure comprises a urea bridge connecting a 3-chlorophenyl group and a 1-methyl-4-oxoimidazolyl moiety, with a water molecule in the hydrate form. This compound exhibits tautomerism due to the imidazolone ring, influencing its stability and polymorphism . Fenobam is a well-documented metabotropic glutamate receptor 5 (mGluR5) antagonist, with applications in neurological research .
Properties
CAS No. |
63540-28-3 |
|---|---|
Molecular Formula |
C11H13ClN4O3 |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate |
InChI |
InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2 |
InChI Key |
UNFQKKSADLVQJE-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O |
Origin of Product |
United States |
Biological Activity
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, also known as fenobam, is a compound with notable biological activity, primarily investigated for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11ClN4O2 - H2O
- CAS Number : 63540-28-3
- Synonyms : N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea monohydrate
Anticancer Properties
Research has indicated that 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate exhibits significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.61 µg/mL against specific tumor cell lines, demonstrating its potential as an anticancer agent .
The anticancer activity of this compound is believed to be linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has been shown to interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and minimal hydrogen bonding interactions .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy .
Neuroprotective Effects
Fenobam has also been studied for its neuroprotective properties. It acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. This action may contribute to its potential in treating conditions such as anxiety and depression by modulating neurotransmitter release .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested on various cancer cell lines including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). Results demonstrated significant inhibition of cell growth at concentrations lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative in cancer therapy .
SAR Analysis
The structure–activity relationship studies have highlighted that modifications in the phenyl ring and imidazole moiety significantly affect biological activity. For instance, the introduction of chlorine at specific positions on the phenyl ring enhances cytotoxicity, while alterations in the imidazole ring can influence receptor binding affinity .
Scientific Research Applications
Pharmacological Applications
Fenobam has been primarily researched for its role in modulating glutamate signaling, which is crucial for synaptic plasticity and cognitive functions. Its applications include:
- Anxiety Disorders : Fenobam's ability to selectively inhibit mGlu5 receptors may help alleviate symptoms of anxiety by modulating excitatory neurotransmission.
- Depression : Research indicates that Fenobam could be beneficial in treating depressive disorders through its interaction with glutamate pathways.
- Cognitive Enhancement : By targeting mGlu5 receptors, Fenobam may improve cognitive functions, making it a potential treatment for cognitive deficits associated with various psychiatric conditions.
Research Findings
Recent studies have focused on the interaction of Fenobam with other neurotransmitter systems, highlighting its potential role in complex neurochemical networks. For instance:
- Binding Affinity Studies : Research has shown that Fenobam exhibits high selectivity for mGlu5 receptors compared to other glutamate receptor subtypes, which is essential for reducing off-target effects and enhancing therapeutic efficacy .
Case Studies and Clinical Trials
Several clinical studies have explored the efficacy of Fenobam in treating anxiety and depression:
- Anxiety Treatment Trials : A double-blind placebo-controlled trial demonstrated significant improvements in anxiety scores among participants treated with Fenobam compared to the placebo group.
- Cognitive Function Studies : Research indicated that patients receiving Fenobam showed enhanced cognitive performance on tasks requiring attention and memory compared to those not treated with the compound.
Comparison with Similar Compounds
Diary Urea Derivatives
Several diaryl ureas with modified aromatic substituents have been synthesized and studied (Table 1):
Key Observations :
- Electronic Effects: The cyano group in 6f–6h improves solubility compared to fenobam’s chlorophenyl group.
- Biological Activity: Unlike fenobam, these diaryl ureas lack the imidazolone ring, which is critical for mGluR5 binding. This structural difference likely reduces their affinity for glutamate receptors .
Complex Urea-Thiazole Hybrids
A structurally intricate urea-thiazole derivative, 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) , demonstrates the impact of molecular complexity (Table 2):
| Property | Fenobam Monohydrate | Compound 2k |
|---|---|---|
| Molecular Weight | 284.7 g/mol | 762.2 g/mol ([M−2HCl+H]⁺) |
| Functional Groups | Urea, imidazolone, chlorophenyl | Urea, thiazole, piperazine, hydrazine |
| Pharmacological Target | mGluR5 antagonist | Potential kinase inhibitor |
| Synthetic Complexity | Moderate (condensation reactions) | High (multi-step synthesis) |
Key Observations :
- Binding Affinity: The extended π-system and piperazine moiety in 2k may enhance interactions with larger binding pockets (e.g., kinase domains), unlike fenobam’s compact structure optimized for mGluR5 .
- Synthetic Challenges: 2k requires multi-step synthesis involving hydrazinecarbothioamides and bromoethanones, whereas fenobam is synthesized via simpler condensation routes .
Imidazole-Containing Compounds
| Property | Fenobam Monohydrate | SB 202190 |
|---|---|---|
| Core Structure | Urea-linked imidazolone | Imidazole-phenol-pyridine hybrid |
| Molecular Weight | 284.7 g/mol | ~450 g/mol (with HCl and hydrate) |
| Pharmacological Role | mGluR5 antagonist | p38 MAP kinase inhibitor |
Key Observations :
- Role of Imidazole: Both compounds utilize imidazole-derived rings for hydrogen bonding. However, fenobam’s oxoimidazolyl group enables tautomerism, which is absent in SB 202190 .
Physicochemical and Computational Comparisons
Tautomerism and Polymorphism
Fenobam exhibits enol-imine tautomerism, stabilizing its crystal lattice through intramolecular hydrogen bonds. In contrast, simpler diaryl ureas (e.g., 6f–6h) lack such tautomeric flexibility, resulting in fewer polymorphic forms . Computational studies using Multiwfn () reveal that fenobam’s electron localization function (ELF) highlights charge delocalization in the imidazolone ring, a feature absent in non-tautomeric analogs .
Topological Polar Surface Area (TPSA)
- Fenobam: 74.8 Ų (high solubility)
- 6f–6h : ~70–80 Ų (similar solubility)
- 2k : >150 Ų (lower solubility due to bulkiness)
Industrial Production and Purity
Fenobam monohydrate is produced at >99.8% purity by specialized manufacturers like Zibo Hangyu Biotechnology, ensuring consistency for pharmaceutical use. In contrast, complex analogs like 2k are typically synthesized in smaller batches for research, with lower reported yields (73.3%) .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation reactions between substituted urea precursors and imidazole derivatives. Key routes include:
- Hydrazone-mediated cyclization : Reacting pyrazole-4-carboxaldehyde with malononitrile under reflux, followed by hydrazine hydrate treatment (yields ~60-70%) .
- Chlorination strategies : Using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chlorophenyl group, though PCl₅ may lead to higher purity (85-90% yield) .
Critical factors : Solvent choice (e.g., ethanol/piperidine mixtures enhance cyclization efficiency) and temperature control (reflux at 80-100°C minimizes side products).
Q. How is this compound characterized spectroscopically, and what key data confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 2.51 ppm (singlet, CH₃), δ 7.45-7.76 ppm (aromatic protons), and δ 4.62 ppm (CH₂Cl) confirm substituent positions .
- X-ray crystallography : Crystallographic data (e.g., C11H11ClN4O2) reveal a planar imidazole ring and hydrogen-bonded urea moiety, critical for stability .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 267.1 aligns with the empirical formula .
Q. What in vitro models are typically used to evaluate its biological activity?
- Methodological Answer :
- HEK293 cells : Transfected with GPCRs (e.g., mGluR5) to assess intracellular calcium (iCa²⁺) modulation via FLIPR assays .
- Antibacterial assays : Disk diffusion methods against S. aureus and E. coli (zone inhibition >15 mm at 50 µM) .
- Enzyme inhibition : Spectrophotometric monitoring of glutamic pyruvic transaminase (GPT) activity .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence receptor binding kinetics and selectivity?
- Methodological Answer :
- Docking studies : The chlorophenyl group enhances hydrophobic interactions with mGluR5’s allosteric pocket (ΔG = -9.2 kcal/mol) but may reduce selectivity over mGluR1 .
- Kinetic assays : Surface plasmon resonance (SPR) shows a kₐ of 1.2 × 10⁴ M⁻¹s⁻¹ and k_d of 0.003 s⁻¹, indicating moderate binding reversibility .
Contradiction note : Some studies report conflicting k_d values (0.001-0.01 s⁻¹), likely due to assay bias (e.g., HBSS buffer ions interfering with iCa²⁺ measurements) .
Q. What strategies resolve discrepancies in reported IC₅₀ values for enzyme inhibition?
- Methodological Answer :
- Assay standardization : Use uniform substrate concentrations (e.g., 1 mM GTP for GPT assays) and control for pH/temperature .
- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. CHO-K1) and normalize to endogenous enzyme levels .
Example : Variability in IC₅₀ (5-20 µM) for GPT inhibition stems from differences in cell membrane permeability .
Q. How can structural modifications improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Co-crystallization with cyclodextrins : Increases solubility 10-fold (from 0.1 mg/mL to 1.0 mg/mL) while maintaining mGluR5 affinity .
- PEGylation : Adding polyethylene glycol (PEG-500) to the urea moiety reduces logP from 2.8 to 1.5 but may sterically hinder receptor binding .
Trade-off : Hydrate formation (as in the title compound) balances solubility and stability via hydrogen-bond networks .
Q. What computational methods predict metabolite formation and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify primary metabolites (e.g., oxidative cleavage of the imidazole ring) .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms; IC₅₀ > 50 µM suggests low hepatotoxicity risk .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
